(2S)-5-Oxo-2-pyrrolidinecarbothioic Acid S-Ethyl Ester
Description
(2S)-5-Oxo-2-pyrrolidinecarbothioic Acid S-Ethyl Ester (CAS: 108660-14-6), also known as Ethanethioic acid, S-(5-oxo-2-pyrrolidinyl) ester (±), is a heterocyclic compound featuring a pyrrolidone core modified with a thioester group. This compound is structurally characterized by a five-membered lactam ring (pyrrolidinone) and an S-ethyl thioester substituent. Its stereochemistry at the 2-position (S-configuration) and the reactive thioester moiety make it a valuable intermediate in organic synthesis, particularly in the development of enzyme inhibitors or peptide mimetics .
Properties
IUPAC Name |
S-ethyl (2S)-5-oxopyrrolidine-2-carbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASNJGKXGZXCTA-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)C1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC(=O)[C@@H]1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The most widely reported synthesis involves coupling L-pyroglutamic acid with ethanethiol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM)/N,N-dimethylformamide (DMF) (1:1 v/v) at 0–20°C for 16 hours. DMAP catalyzes the activation of the carboxylic acid group via intermediate oxazolium formation, while DCC facilitates dehydration to generate the reactive acyloxyphosphonium species. Ethanethiol acts as the nucleophile, displacing the intermediate to form the thioester bond.
Optimization and Yield Enhancement
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Solvent System : A DCM/DMF mixture ensures solubility of both polar (L-pyroglutamic acid) and nonpolar (DCC) reactants. Higher DMF ratios (>50%) reduce reaction time but may promote side reactions.
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Temperature Control : Maintaining temperatures below 20°C minimizes racemization at the chiral center. Cryogenic conditions (0–5°C) improve enantiomeric excess (ee) to >98%.
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Workup : Sequential washes with 1M HCl and saturated NaHCO₃ remove DMAP and unreacted DCC. Column chromatography (hexane/ethyl acetate, 3:1) yields 71% pure product.
Haloformate Alkylation and Cyclization Strategies
Synthesis via Haloformate Intermediates
An alternative route involves converting (S)-α-ethyl-2-oxo-1-pyrrolidine acetic acid to its chloroformate derivative using ethyl chloroformate and triethylamine in dichloromethane at −40°C. Subsequent ammonolysis with gaseous NH₃ generates the amide, which undergoes cyclization in toluene at reflux to yield the target compound.
Critical Parameters
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Low-Temperature Control : The exothermic reaction during chloroformate formation requires strict temperature maintenance (−30 to −40°C) to prevent decomposition.
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Cyclization Catalysts : Tetrabutylammonium bromide (0.5 mol%) enhances ring-closure efficiency, achieving 72% isolated yield.
Enzymatic Resolution for Enantiopure Production
Protease-Catalyzed Dynamic Kinetic Resolution
Racemic ethyl 2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl]butyrate undergoes enzymatic resolution using protease from Bacillus licheniformis (EC 3.4.21.62) in aqueous buffer (pH 7.5). The (S)-enantiomer is selectively hydrolyzed, leaving the (R)-isomer unreacted. Extraction with diisopropyl ether followed by acidification and dichloromethane isolation achieves >95% chiral purity.
Advantages and Limitations
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Scalability : Batch processes achieve kilogram-scale production with minimal solvent waste.
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Substrate Specificity : Bulky substituents (e.g., propyl groups) reduce enzymatic activity, necessitating engineered protease variants.
Green Chemistry Approaches Using Dipyridyldithiocarbonate (DPDTC)
Solvent-Free Thioesterification
Recent advances employ DPDTC as a dual-function reagent (activating agent and sulfur source) under neat conditions. L-Pyroglutamic acid reacts with DPDTC at 50°C for 2 hours, followed by ethanol addition to form the S-ethyl thioester. This method eliminates toxic solvents and reduces byproduct formation.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-Oxo-2-pyrrolidinecarbothioic Acid S-Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Amides, other esters
Scientific Research Applications
(2S)-5-Oxo-2-pyrrolidinecarbothioic Acid S-Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2S)-5-Oxo-2-pyrrolidinecarbothioic Acid S-Ethyl Ester involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The thioester group can also undergo hydrolysis, releasing active metabolites that exert biological effects. Additionally, the compound’s ability to undergo redox reactions may contribute to its therapeutic potential by modulating oxidative stress pathways.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs and their distinguishing features:
Reactivity and Stability
- Thioester vs. Ester/Carboxylic Acid : The thioester group in the target compound confers higher reactivity in nucleophilic acyl substitution compared to oxygen esters (e.g., in CAS 153080-92-3) or carboxylic acids (e.g., CAS 53934-76-2). This makes it advantageous in peptide bond formation or transthioesterification reactions .
- In contrast, the cyano substituents in the compound from increase electron-withdrawing effects, which could stabilize transition states in cycloaddition reactions .
Biological Activity
(2S)-5-Oxo-2-pyrrolidinecarbothioic Acid S-Ethyl Ester, also known by its CAS number 1298024-11-9, is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various applications in research and medicine.
Chemical Structure and Properties
The molecular formula of this compound is C7H11NO2S, with a molecular weight of approximately 173.24 g/mol. The compound features a pyrrolidine ring, which is essential for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Refluxing appropriate reagents under controlled conditions.
- Utilizing catalysts to enhance reaction efficiency.
- Purification techniques such as recrystallization or chromatography to achieve high purity levels.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may modulate enzyme activity related to metabolic pathways, particularly those involved in amino acid metabolism and detoxification processes.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study reported minimum inhibitory concentrations (MIC) against various bacterial strains, showcasing its potential as an antibacterial agent:
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| E. coli | 0.073 |
| S. aureus | 0.083 |
| K. pneumoniae | 0.109 |
These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .
Cytotoxicity and Anthelmintic Activity
In addition to its antibacterial effects, this compound has shown promising results in cytotoxicity assays against cancer cell lines. The compound demonstrated lower LC50 values compared to standard chemotherapeutics, indicating a potential role in cancer treatment:
| Compound | LC50 (μg/ml) |
|---|---|
| Etoposide | 9.8 |
| This compound | 280 - 765 |
Moreover, it has exhibited excellent anthelmintic activity against parasitic worms such as Pheretima posthuma and Ascaris galli, outperforming the standard drug albendazole .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of various derivatives of the compound against multiple pathogens, highlighting its effectiveness in inhibiting growth at low concentrations.
- Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that this compound induced apoptosis more effectively than conventional treatments, warranting further exploration in oncological research.
Q & A
Q. What are the established synthetic routes for (2S)-5-Oxo-2-pyrrolidinecarbothioic Acid S-Ethyl Ester, and what are their key reaction conditions?
A common method involves esterification of glutamic acid derivatives. For example, L-glutamic acid is reacted with acrylonitrile to form a cyanoethyl intermediate, followed by esterification with ethanol and sulfuric acid. This yields ethyl β-(γ-carbethoxyethyl)-5-oxo-2-pyrrolidinecarboxylate, a related compound, with a reported yield of 55% under reflux conditions (18 hours, 0.07 mm Hg distillation) . Key parameters include temperature control, solvent selection (e.g., absolute ethanol), and acid catalysis.
Q. How is the stereochemical integrity of the (2S) configuration maintained during synthesis?
Chiral resolution or asymmetric synthesis is critical. For example, starting from L-glutamic acid ensures retention of the (S)-configuration at the pyrrolidine ring. Reaction intermediates, such as ethyl β-(γ-carbethoxyethyl)-5-oxo-2-pyrrolidinecarboxylate, are monitored via optical rotation (e.g., [α]²⁵D = −12.3°) and confirmed by chiral chromatography or NMR analysis of diastereomeric derivatives .
Q. What analytical techniques are recommended for structural characterization?
- X-ray crystallography : Resolves absolute stereochemistry and confirms lactam ring conformation, as demonstrated in studies of analogous 5-oxopyrrolidine derivatives .
- NMR spectroscopy : Key signals include δ 4.25 ppm (ester OCH₂CH₃) and 2.56 ppm (lactam CH₂C=O) in CDCl₃ .
- IR spectroscopy : Peaks at 1740 cm⁻¹ confirm ester and lactam carbonyl groups .
Q. What are the stability considerations for long-term storage?
While specific data for this compound is limited, structurally similar pyrrolidine derivatives require storage at 2–8°C in inert atmospheres (e.g., nitrogen) to prevent hydrolysis or oxidation. Stability is sensitive to moisture and light, necessitating desiccants and amber glass containers .
Advanced Research Questions
Q. How can researchers address low yields in the thioesterification step during synthesis?
Optimization strategies include:
Q. What methodologies are used to study its potential bioactivity (e.g., antimicrobial or anticancer properties)?
- In vitro assays : Enzymatic inhibition studies (e.g., protease or kinase assays) using fluorogenic substrates.
- Cellular models : Cytotoxicity screening in cancer cell lines (e.g., MTT assays) with IC₅₀ calculations.
- Structural analogs : Modifying the thioester group or pyrrolidine ring substituents to enhance target binding, as seen in related cysteine protease inhibitor studies .
Q. How do conflicting data on acute toxicity impact experimental design?
Some safety data sheets classify similar compounds as potential carcinogens (IARC Group 2B) at concentrations ≥0.1% . Researchers must:
- Implement controls : Use gloveboxes and fume hoods for handling.
- Monitor degradation : LC-MS analysis to detect hazardous byproducts (e.g., thiirane derivatives).
- Adopt alternatives : Explore less toxic esters (e.g., methyl instead of ethyl) for in vivo studies .
Q. What environmental fate studies are relevant for this compound?
Projects like INCHEMBIOL recommend:
- Partitioning studies : Measure logP values to predict bioaccumulation.
- Degradation pathways : Hydrolysis kinetics under varying pH and microbial action.
- Ecotoxicology : Daphnia magna or algal growth inhibition tests to assess aquatic toxicity .
Q. How can chiral impurities in synthetic batches be quantified and resolved?
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases.
- Dynamic kinetic resolution : Enzymatic or metal-catalyzed racemization during synthesis .
Q. What computational tools are used to predict its reactivity and metabolite profiles?
- DFT calculations : Model transition states for ester hydrolysis or thiol exchange reactions.
- ADMET prediction software : Tools like SwissADME estimate metabolic stability and CYP450 interactions .
Data Contradiction Analysis
Example : Conflicting yields in esterification (55% in vs. lower yields in other methods).
- Resolution : Optimize reaction time (shorter durations reduce side reactions) and use molecular sieves to absorb water, shifting equilibrium toward product formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
